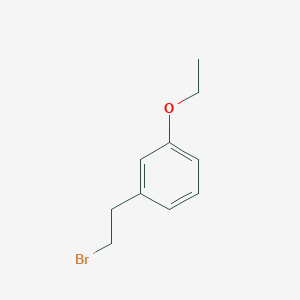
1-(2-Bromoethyl)-3-ethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoethyl)-3-ethoxybenzene is an organic compound with the molecular formula C10H13BrO It consists of a benzene ring substituted with a bromoethyl group and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Bromoethyl)-3-ethoxybenzene can be synthesized through several methods. One common approach involves the bromination of 3-ethoxyethylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoethyl)-3-ethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like LiAlH4 in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products
Nucleophilic Substitution: Formation of substituted ethylbenzene derivatives.
Oxidation: Formation of ethoxybenzaldehyde or ethoxybenzoic acid.
Reduction: Formation of 3-ethoxyethylbenzene.
Scientific Research Applications
1-(2-Bromoethyl)-3-ethoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It can be used to modify biomolecules for studying their functions and interactions.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-3-ethoxybenzene involves its ability to undergo nucleophilic substitution reactions. The bromoethyl group acts as a good leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This property makes it useful in various synthetic applications .
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromoethyl)benzene: Similar structure but lacks the ethoxy group, making it less versatile in certain reactions.
1-(2-Alkoxyethyl)benzene: Similar structure with different alkoxy groups, affecting its reactivity and applications.
Uniqueness
1-(2-Bromoethyl)-3-ethoxybenzene is unique due to the presence of both bromoethyl and ethoxy groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and other applications .
Biological Activity
1-(2-Bromoethyl)-3-ethoxybenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
This compound, also known as 2-bromo-1-(3-ethoxyphenyl)ethanol, has the following molecular formula: C_10H_12BrO. Its structure features a bromine atom attached to a 2-ethyl group and an ethoxy group on the aromatic ring.
Synthesis
The synthesis of this compound typically involves the bromination of ethoxybenzene derivatives. Various methods have been reported, including:
- Bromination using N-bromosuccinimide (NBS) : This method provides a straightforward approach to introduce bromine at the 2-position of the ethyl group.
- Electrophilic aromatic substitution : The ethoxy group activates the aromatic ring, facilitating bromination.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that certain derivatives can scavenge free radicals effectively, which is critical for preventing oxidative stress-related diseases .
Anti-inflammatory Activity
This compound has been studied for its anti-inflammatory effects. In vitro assays demonstrated that it can inhibit nitric oxide production in LPS-stimulated macrophages. The compound significantly reduced the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting its potential as an anti-inflammatory agent .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary results indicate that it may induce apoptosis in specific cancer cells while exhibiting low toxicity towards normal cells. This selectivity is crucial for developing safer therapeutic agents.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Ethoxy Derivatives : A study highlighted that ethoxy-substituted compounds showed enhanced antioxidant and anti-inflammatory activities compared to their non-substituted counterparts .
- Cytotoxicity Assessment : In a comparative study involving various brominated compounds, this compound displayed promising cytotoxic effects against breast cancer cell lines, with IC50 values indicating effective concentration levels for therapeutic applications.
Data Tables
Properties
Molecular Formula |
C10H13BrO |
|---|---|
Molecular Weight |
229.11 g/mol |
IUPAC Name |
1-(2-bromoethyl)-3-ethoxybenzene |
InChI |
InChI=1S/C10H13BrO/c1-2-12-10-5-3-4-9(8-10)6-7-11/h3-5,8H,2,6-7H2,1H3 |
InChI Key |
CXMNLCZIFHWTQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















